molecular formula C20H23N3O2 B5809549 1-(2-methylphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine

1-(2-methylphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine

Cat. No.: B5809549
M. Wt: 337.4 g/mol
InChI Key: IRHUKIJIEBPNJD-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine is a complex organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a piperazine ring substituted with a 2-methylphenyl group and a 3-(2-nitrophenyl)prop-2-enyl group. Piperazines are known for their diverse pharmacological properties and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine typically involves the reaction of 1-(2-methylphenyl)piperazine with 3-(2-nitrophenyl)prop-2-enyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed

    Reduction: 1-(2-methylphenyl)-4-[(E)-3-(2-aminophenyl)prop-2-enyl]piperazine

    Oxidation: Corresponding oxides of the compound

    Substitution: Various substituted derivatives depending on the substituent used

Scientific Research Applications

1-(2-methylphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylphenyl)piperazine
  • 1-(2-nitrophenyl)piperazine
  • 1-(2-methylphenyl)-4-[(E)-3-(2-aminophenyl)prop-2-enyl]piperazine

Uniqueness

1-(2-methylphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine is unique due to the presence of both a 2-methylphenyl group and a 3-(2-nitrophenyl)prop-2-enyl group on the piperazine ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(2-methylphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-17-7-2-4-10-19(17)22-15-13-21(14-16-22)12-6-9-18-8-3-5-11-20(18)23(24)25/h2-11H,12-16H2,1H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHUKIJIEBPNJD-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)C/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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